molecular formula C7H7ClFNO2 B2645387 3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride CAS No. 2503202-79-5

3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2645387
CAS No.: 2503202-79-5
M. Wt: 191.59
InChI Key: WNIZPWJFGZCQMK-UHFFFAOYSA-N
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Description

3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride is a fluorinated pyridine derivative This compound is known for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in a solvent like dimethylformamide at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further modified to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves high-temperature fluorination reactions using reagents like aluminum fluoride and copper fluoride. These reactions are carried out at temperatures ranging from 450°C to 500°C to achieve the desired fluorinated products .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoro-6-methylpyridine
  • 6-Bromo-3-fluoro-2-methylpyridine
  • 6-Methylpyridine-3-carboxylic acid

Uniqueness

3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride is unique due to the presence of both fluorine and carboxylic acid groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the carboxylic acid group allows for further functionalization and derivatization .

Properties

IUPAC Name

3-fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.ClH/c1-4-2-3-5(8)6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIZPWJFGZCQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503202-79-5
Record name 3-fluoro-6-methylpyridine-2-carboxylic acid hydrochloride
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